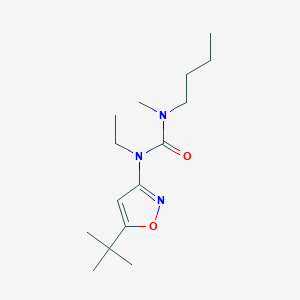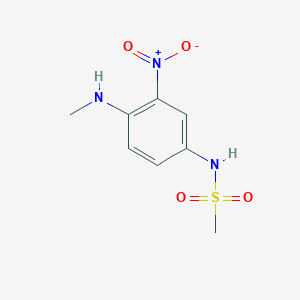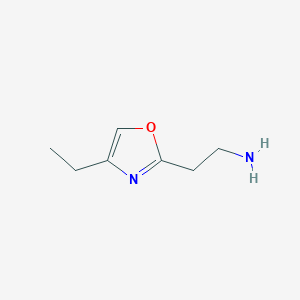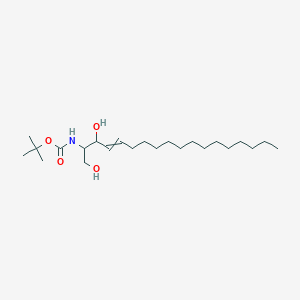
N-Boc-erythro-sphingosine
Vue d'ensemble
Description
tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a long aliphatic chain with hydroxyl groups and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-erythro-sphingosine typically involves the reaction of tert-butyl carbamate with an appropriate aliphatic chain precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred and allowed to react at room temperature for an extended period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of a fully saturated aliphatic chain.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Boc-erythro-sphingosine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the interactions of carbamates with biological macromolecules.
Medicine: In medicine, this compound has potential applications as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure allows for the design of materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Boc-erythro-sphingosine involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The aliphatic chain and hydroxyl groups can interact with lipid membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the long aliphatic chain.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromine atom, making it more reactive in substitution reactions.
N-Boc-ethylenediamine: Contains an ethylenediamine moiety, used in peptide synthesis.
Uniqueness: tert-Butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate is unique due to its long aliphatic chain with hydroxyl groups and a double bond, providing a combination of hydrophobic and hydrophilic properties. This makes it versatile for applications in various fields, from organic synthesis to industrial applications.
Propriétés
Formule moléculaire |
C23H45NO4 |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
tert-butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27) |
Clé InChI |
UMUDVBSIURBUGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitromethyl-[1,4]dioxepan-6-ol](/img/structure/B8558092.png)
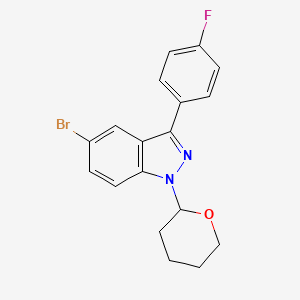

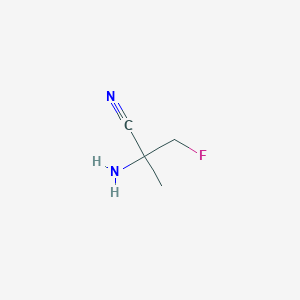

![{1-[(4-Methylphenyl)sulfonyl]ethyl}formamide](/img/structure/B8558116.png)
![2,3-Dihydrothieno[3,2-b]quinolin-9-amine](/img/structure/B8558129.png)
![1-(2,2-Dimethylpropyl)-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B8558136.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8558141.png)
